[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In
Scientific Research Applications
Synthesis and Chemical Properties
- Metal-Free Synthesis Strategies: The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through metal-free oxidative N-N bond formation, offering a convenient route for constructing this skeleton with high yields and short reaction times (Zheng et al., 2014).
- Microwave-Assisted Synthesis: A microwave-assisted protocol for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines has been developed, using 1-amino-2-imino-pyridine derivatives as precursors. This method is efficient and environmentally friendly compared to conventional heating methods (Ibrahim et al., 2020).
- Crystal Structure Influences: The crystal structures of 1,2,4-triazolo[1,5-a]pyridine derivatives depend on their substituents. Different substituents form diverse supramolecular synthons, influencing the compounds' pharmaceutical development and application in crystal engineering (Chai et al., 2019).
Biological and Medicinal Applications
- Fluorescent Amino Acids Synthesis: A new family of amino acids containing pyridine–triazolopyridine cores has been synthesized, showing potential as diacid sensors due to their intense emission properties (Chiassai et al., 2018).
- Antibacterial Activity: Certain derivatives of 1,2,4-triazolo[1,5-a]pyridine have shown promising antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Xiao et al., 2014).
General Overview and Synthesis
- Synthetic and Medicinal Perspectives: A review on [1,2,4]Triazolo[1,5‐a]pyrimidine, a closely related scaffold, highlights its wide range of pharmacological activities and the potential of its derivatives in medicinal chemistry. This provides insights into the synthetic strategies and pharmacological applications of these compounds (Merugu et al., 2022).
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKMEMRXNQXYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593462 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid | |
CAS RN |
876379-83-8 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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